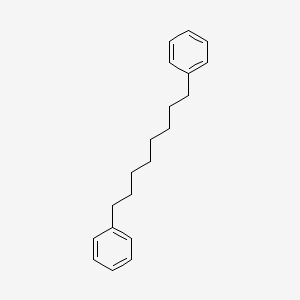
1,8-Diphenyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diphenyloctane: is an organic compound with the molecular formula C20H26 . It consists of an octane backbone with phenyl groups attached to the first and eighth carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Diphenyloctane can be synthesized through a multi-step process involving the reaction of octane with phenyl groups. One common method involves the Friedel-Crafts alkylation of benzene with 1,8-dibromooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Diphenyloctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Diphenyloctane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,8-diphenyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups provide sites for π-π stacking interactions, while the octane backbone contributes to the overall hydrophobic character of the molecule. These interactions can influence the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1,7-Diphenylheptane
- 1,6-Diphenylhexane
- 1,5-Diphenylpentane
Comparison: 1,8-Diphenyloctane is unique due to its longer carbon chain compared to similar compounds like 1,7-diphenylheptane and 1,6-diphenylhexane This longer chain length can affect its physical properties, such as melting and boiling points, as well as its reactivity in chemical reactions
Eigenschaften
CAS-Nummer |
35511-91-2 |
|---|---|
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
8-phenyloctylbenzene |
InChI |
InChI=1S/C20H26/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H,1-4,7-8,13-14H2 |
InChI-Schlüssel |
PVBAGVQDXYRYAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




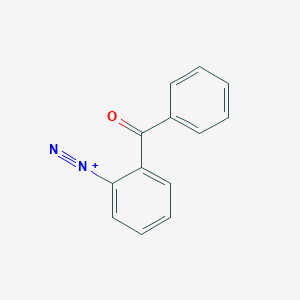
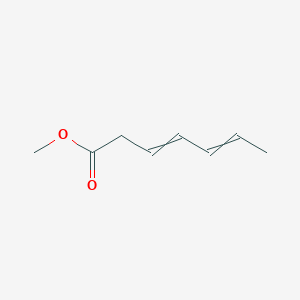
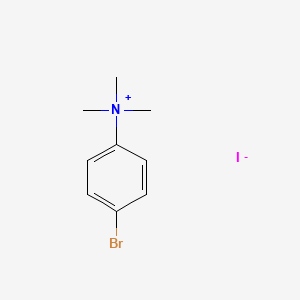
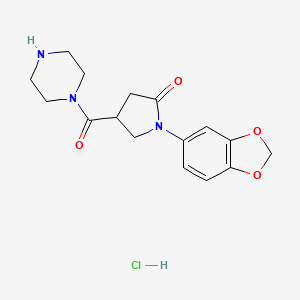


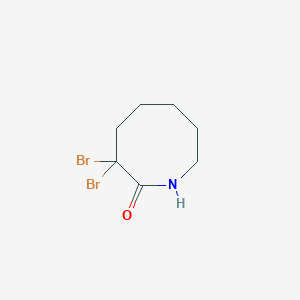



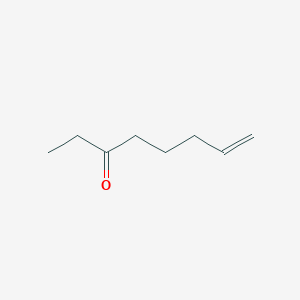
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
